3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanehydrazide

Description

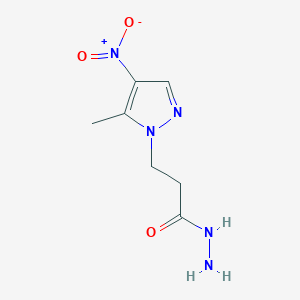

3-(5-Methyl-4-nitro-1H-pyrazol-1-yl)propanehydrazide is a pyrazole-derived hydrazide characterized by a nitro group at position 4 and a methyl group at position 5 of the pyrazole ring. Pyrazole derivatives are widely studied for their pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects. The hydrazide moiety (-CONHNH₂) further enhances reactivity, enabling the formation of hydrazones and other derivatives through condensation reactions .

Properties

IUPAC Name |

3-(5-methyl-4-nitropyrazol-1-yl)propanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5O3/c1-5-6(12(14)15)4-9-11(5)3-2-7(13)10-8/h4H,2-3,8H2,1H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMGFCCFVCWWLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CCC(=O)NN)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanehydrazide typically involves the cyclocondensation of appropriate hydrazine derivatives with carbonyl compounds. One common method includes the reaction of 5-methyl-4-nitro-1H-pyrazole with propanehydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of microwave-assisted synthesis, can be employed to reduce the environmental impact .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at position 4 of the pyrazole ring undergoes reduction to form an amine derivative. This reaction is critical for generating bioactive intermediates.

Reagents/Conditions :

-

Catalytic hydrogenation (H₂, Pd/C in ethanol)

-

Sodium dithionite (Na₂S₂O₄) in aqueous ammonia

Products :

-

3-(5-Methyl-4-amino-1H-pyrazol-1-yl)propanehydrazide : A primary amine with potential antibacterial properties .

Mechanism :

The nitro group is reduced via sequential electron transfer, forming nitroso and hydroxylamine intermediates before yielding the amine .

Hydrazide Functional Group Reactivity

The propanehydrazide chain participates in condensation and cyclization reactions.

Hydrazone Formation

Reagents/Conditions :

-

Aldehydes/ketones (e.g., benzaldehyde) in ethanol under reflux

Products :

-

N'-Arylidene derivatives : Schiff bases with enhanced antimicrobial activity.

Example :

Cyclocondensation

Reagents/Conditions :

-

1,3-Dicarbonyl compounds (e.g., acetylacetone) in acidic media

Products :

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring’s electron-deficient nature directs electrophilic attacks to specific positions.

Reagents/Conditions :

-

Nitration (HNO₃/H₂SO₄)

-

Sulfonation (SO₃/H₂SO₄)

Products :

Challenges :

The nitro group at position 4 deactivates the ring, requiring harsh conditions for further substitution .

Oxidation Reactions

The hydrazide group can be oxidized to form reactive intermediates.

Reagents/Conditions :

-

KMnO₄ in acidic medium

Products :

-

Carboxylic acid derivative : 3-(5-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid.

Comparative Reaction Table

Mechanistic Insights

-

Nitro Reduction : Proceeds via a six-electron transfer pathway, confirmed by cyclic voltammetry .

-

Hydrazone Formation : Follows nucleophilic addition-elimination, with kinetics dependent on aldehyde electrophilicity.

Industrial and Research Implications

-

Pharmaceuticals : Reduced amine derivatives show promise in tuberculosis treatment .

-

Energetic Materials : Di-nitro derivatives exhibit detonation velocities comparable to TNT .

This compound’s versatility underscores its utility in synthesizing bioactive and functional materials, warranting further exploration of its reaction landscape.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole, including 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanehydrazide, exhibit significant antimicrobial properties. A study evaluated the antibacterial effects of various pyrazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds showed promising efficacy, suggesting potential for development as antibacterial agents .

Antioxidant Properties

Pyrazole derivatives have also been investigated for their antioxidant capabilities. A study focusing on novel pyrazole compounds reported that specific derivatives exhibited substantial inhibition of oxidative stress markers, which are linked to various diseases. This suggests that 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanehydrazide could be explored further for its potential in treating oxidative stress-related conditions .

Synthetic Pathways

The synthesis of 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanehydrazide typically involves the reaction of hydrazine derivatives with suitable carbonyl compounds. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Several studies have highlighted the biological activity of pyrazole derivatives:

- Study on Antimicrobial Activity : A series of pyrazole derivatives were synthesized, including 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanehydrazide, which were tested against Candida albicans. Results indicated that these compounds had varying degrees of antifungal activity, with some exhibiting significant inhibition rates .

- Antioxidant Evaluation : In another study, the antioxidant activity was assessed using the DPPH assay method, where several pyrazole derivatives displayed effective radical scavenging activity. This positions 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanehydrazide as a candidate for further exploration in antioxidant therapies .

Mechanism of Action

The mechanism of action of 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanehydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydrazide moiety can form covalent bonds with nucleophilic sites in proteins, leading to alterations in their function. These interactions can affect various biochemical pathways, contributing to the compound’s biological activities .

Comparison with Similar Compounds

2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propanehydrazide (CAS 1005665-83-7)

- Structure : Differs by additional methyl groups at position 3 of the pyrazole ring.

- Impact : Increased steric hindrance may reduce reactivity in condensation reactions compared to the target compound. The dimethyl substituents could lower melting points due to disrupted crystal packing .

- Synthesis : Similar pathways involving hydrazine derivatives and pyrazole intermediates.

N'-(3-{3-Nitro-5-methyl-1H-pyrazol-1-yl}propanoyl)-3-{4-nitro-1H-pyrazol-1-yl}propanohydrazide (CAS 512822-94-5)

- Structure: Contains dual nitro-substituted pyrazole rings linked via a propanoyl-hydrazide bridge.

- Higher nitrogen content (C₁₃H₁₆N₈O₆) may confer explosive tendencies, limiting practical applications .

3-((4-Methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)ethylidene)propanehydrazide

- Structure : Substituted with methoxy and naphthyl groups instead of nitro and methyl.

- Impact : The methoxy group improves antioxidant activity (1.4× ascorbic acid in DPPH assays), while the naphthyl moiety enhances lipophilicity, favoring membrane penetration .

Physicochemical Properties

| Compound | Melting Point (°C) | Yield (%) | Key Substituents |

|---|---|---|---|

| Target Compound | Not reported | N/A | 5-Me, 4-NO₂ (pyrazole) |

| 3-(4-Phenylpiperazin-1-yl)propanehydrazide (3a) | 121–123 | 69 | Phenylpiperazine |

| 3-((4-(4-Chlorophenyl)thiazol-2-yl)-N′-(4-nitrobenzylidene)propanehydrazide (5e) | 205–207 | 79 | 4-Cl-phenyl, 4-NO₂-benzylidene |

| N′-(2-Hydroxybenzylidene)-3-(xanthinyl-8-ylthio)propanehydrazide (6l) | Not reported | N/A | 2-OH-benzylidene, xanthinyl |

Neuroprotective and MAO-B Inhibitory Effects

- Target Compound : Predicted to exhibit moderate MAO-B inhibition due to nitro group’s electron-withdrawing effects, similar to 6l (IC₅₀ = 0.69–11.62 µM for AChE inhibition) .

- 3-(Xanthinyl-8-ylthio)propanehydrazides : Compounds 6k and 6l showed neuroprotection via reduced lipophilicity and dipole moments, minimizing neurotoxicity .

Antioxidant Capacity

- 3-((4-Methoxyphenyl)amino)propanehydrazide Derivatives: Demonstrated 1.4× higher antioxidant activity than ascorbic acid, attributed to methoxy and naphthyl groups .

- Nitro-Substituted Analogues : Nitro groups may reduce radical scavenging due to electron withdrawal but enhance stability under oxidative conditions.

Biological Activity

3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanehydrazide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanehydrazide, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanehydrazide can be represented as follows:

This compound features a pyrazole ring substituted with a methyl and nitro group, which are significant for its biological activities.

Antioxidant Activity

Research indicates that pyrazole derivatives exhibit potent antioxidant properties. A study using molecular docking simulations revealed that compounds similar to 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanehydrazide showed excellent binding affinities to key enzymes involved in oxidative stress pathways, suggesting potential as antioxidant agents .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Specifically, the presence of the nitro group in the pyrazole ring enhances these effects by modulating signaling pathways associated with inflammation .

Anticancer Potential

Pyrazole derivatives have gained attention for their anticancer activities. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with various molecular targets. For instance, studies have demonstrated that pyrazole-based compounds can inhibit cell proliferation in various cancer cell lines by disrupting cell cycle progression and promoting apoptotic pathways .

Table 1: Biological Activities of Pyrazole Derivatives

| Compound Name | Activity Type | Mechanism of Action | Reference |

|---|---|---|---|

| Compound A | Antioxidant | Inhibition of ROS production | |

| Compound B | Anti-inflammatory | COX/LOX inhibition | |

| Compound C | Anticancer | Induction of apoptosis |

Case Study 1: Antioxidant Activity Assessment

In a recent study, researchers evaluated the antioxidant capacity of several pyrazole derivatives using DPPH and ABTS assays. The results indicated that compounds with nitro substitutions exhibited significantly higher scavenging activity compared to their non-nitro counterparts. This suggests that the nitro group plays a crucial role in enhancing antioxidant efficacy .

Case Study 2: Anti-inflammatory Mechanisms

A study focused on the anti-inflammatory effects of a series of pyrazole derivatives demonstrated that these compounds could effectively reduce inflammation in animal models by downregulating TNF-alpha and IL-6 levels. The findings highlight the therapeutic potential of pyrazole derivatives in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.